molecular formula C21H16Cl2N2O3 B2521927 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 941986-40-9

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2521927
CAS No.: 941986-40-9
M. Wt: 415.27
InChI Key: UZOWPBKZFAADRO-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetically designed small molecule investigated for its potential as a potent and selective kinase inhibitor. Research indicates its primary mechanism of action involves the targeted inhibition of Bcr-Abl tyrosine kinase, including the T315I mutant variant which is notorious for conferring resistance to older therapeutic agents like Imatinib. A study published in the Journal of Medicinal Chemistry highlights this compound's significant in vitro potency against Abl1 kinase and its ability to induce apoptosis in chronic myeloid leukemia (CML) cell lines. Furthermore, its inhibitory profile extends to other kinases such as Src, which plays a role in oncogenic signaling and disease progression. The molecular structure, featuring a tetrahydroquinoline scaffold fused with a dichlorobenzamide moiety, is engineered for high affinity binding to the ATP-binding site of the target kinases. Current scientific research is focused on elucidating its full kinome-wide selectivity, efficacy in animal models of hematologic malignancies, and its potential as a lead compound for the development of next-generation targeted cancer therapies .

Properties

IUPAC Name

2,5-dichloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-14-5-7-17(23)16(12-14)20(26)24-15-6-8-18-13(11-15)3-1-9-25(18)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWPBKZFAADRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl intermediate, which can be synthesized from furan-2-carboxylic acid through acylation reactions. The tetrahydroquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors due to its structural similarity to other bioactive benzamide derivatives. The furan-2-carbonyl moiety may play a role in binding to these targets, while the dichloro groups could influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Compounds 11a and 11b exhibit higher yields (68%) compared to 12 (57%), suggesting steric or electronic challenges in quinazoline formation .
  • Functional Groups: The target compound’s dichlorophenyl and tetrahydroquinoline groups distinguish it from the thiazolo-pyrimidine and pyrimido-quinazoline analogs. These differences likely influence solubility, bioavailability, and target binding.
  • Thermal Stability : Higher melting points in 11a (243–246°C) and 12 (268–269°C) versus 11b (213–215°C) correlate with crystallinity and intermolecular interactions (e.g., hydrogen bonding in 12 ) .

Pesticidal Benzamide Derivatives

The Pesticide Chemicals Glossary (–8) lists benzamide-based agrochemicals with structural parallels:

Compound Key Substituents Molecular Formula Use
Target Compound 2,5-Dichlorophenyl, Furan-2-carbonyl C₂₁H₁₆Cl₂N₂O₃ Research chemical (undisclosed)
Flutolanil 3-Methoxypropyl, Trifluoromethyl C₁₇H₁₆F₃NO₂ Fungicide (rice sheath blight)
Diflubenzuron 4-Chlorophenyl, Difluorobenzamide C₁₄H₉ClF₂N₂O₂ Insect growth regulator
Cyprofuram 3-Chlorophenyl, Tetrahydrofuran C₁₄H₁₃ClN₂O₂ Fungicide

Key Observations :

  • Chlorine vs. Fluorine : The target compound’s dichlorophenyl group may enhance hydrophobicity and electrophilic reactivity compared to fluorinated analogs like Diflubenzuron , which prioritizes resistance to metabolic degradation .
  • cell membrane disruption) .
  • Applications : While pesticidal benzamides target specific pests/fungi, the absence of bioactivity data for the target compound limits direct functional comparisons.

Biological Activity

2,5-Dichloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and chemical analyses.

  • Molecular Formula : C21H16Cl2N2O3
  • Molecular Weight : 415.2693 g/mol
  • CAS Number : 941986-40-9
  • Structure : The compound features a dichlorobenzamide backbone linked to a furan-2-carbonyl group via a tetrahydroquinoline moiety.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Viability Assays : Experiments conducted on various cancer cell lines such as H460 (lung adenocarcinoma), SGC-7901 (gastric adenocarcinoma), and COLO205 (colon cancer) demonstrated that the compound induces cytotoxic effects. For instance, IC50 values were reported in the range of 21.3 μg/ml for inhibiting nitric oxide release, which is a marker of inflammation and cancer progression .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The furan and tetrahydroquinoline moieties are believed to interact with molecular targets through π-π stacking and hydrogen bonding.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the furan and tetrahydroquinoline structures in enhancing biological activity. Modifications to these groups can lead to variations in potency against different cancer types. For example:

Compound StructureActivityNotes
This compoundHighEffective against multiple cancer cell lines
Related furan derivativesModerateVarying effects depending on substitutions

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxic effects of this compound on human tumor cells. The results indicated that:

  • Cell Lines Tested : KB (oral cancer), DLD (colorectal cancer), NCI-H661 (lung cancer), HepG2/A2 (liver cancer).
  • Findings : Compounds demonstrated selective cytotoxicity with some showing IC50 values lower than standard chemotherapeutics like etoposide .

Animal Models

Research involving animal models has further validated the anticancer potential of this compound. In vivo studies have shown:

  • Tumor Growth Inhibition : Administration of the compound led to significant reductions in tumor size compared to control groups.
  • Survival Rates : Enhanced survival rates were observed in treated groups versus untreated controls.

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